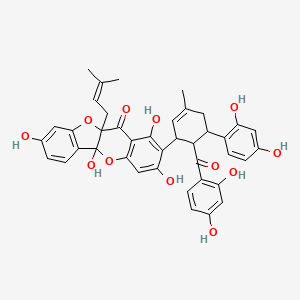
Sanggenon-C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sanggenon-C is a natural product found in Morus cathayana, Morus mongolica, and other organisms with data available.
Scientific Research Applications
Anticancer Properties
Sanggenon C, a flavonoid extracted from the root bark of white mulberry, demonstrates significant antitumor effects. In gastric cancer cells, it inhibits cell proliferation and colony formation, induces cell cycle arrest, and promotes apoptosis. It also suppresses mitochondrial fission by inhibiting the ERK signaling pathway, leading to a decrease in mitochondrial membrane potential. This property extends to its effectiveness in reducing the growth of tumor xenografts in mice, showcasing its potential as a therapeutic strategy for gastric cancer treatment (Chen et al., 2022).
Similarly, Sanggenon C induces apoptosis in colon cancer cells through mechanisms involving increased reactive oxygen species generation and decreased nitric oxide production. It inhibits the expression of inducible nitric oxide synthase and activates the mitochondrial apoptosis pathway, contributing to its anti-growth and pro-apoptotic effects on colon cancer cells both in vitro and in vivo (Chen et al., 2017).
Antioxidative Effects
Sanggenon C exhibits significant antioxidative properties. A comparative study with Sanggenon D revealed that Sanggenon C has lower IC50 values in multi-pathway-based radical-scavenging assays and shows stronger UV absorption, indicating its effectiveness in protecting cells against oxidative stress (Li et al., 2018).
Cardioprotective Effects
In the context of cardiomyocyte hypoxia injury, Sanggenon C from Morus alba has shown promising results. It reduces the expression of pro-inflammatory cytokines, decreases reactive oxygen species generation, and enhances hypoxia-induced autophagy in rat cardiomyoblasts. These effects are attributed to the activation of AMP-activated protein kinase and inhibition of mechanistic target of rapamycin and forkhead box O3a (Gu et al., 2017).
Anti-inflammatory Properties
Sanggenon C effectively inhibits the adhesion of human polymorphonuclear leukocytes to human synovial cells, suggesting its potential in treating inflammatory conditions. It suppresses the activation of nuclear factor-kappa B, which is a key player in inflammatory responses (Li et al., 2002).
Neuroprotective Effects
In cerebral ischemia-reperfusion injury, Sanggenon C has shown neuroprotective effects by reducing inflammation, oxidative stress, and cell apoptosis. This is achieved through the regulation of RhoA-ROCK signaling, highlighting its therapeutic potential for such injuries (Zhao & Xu, 2020).
properties
Product Name |
Sanggenon-C |
|---|---|
Molecular Formula |
C40H36O12 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |
InChI |
InChI=1S/C40H36O12/c1-18(2)10-11-39-38(49)35-32(52-40(39,50)27-9-6-22(43)16-31(27)51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3 |
InChI Key |
SUOXGDJCEWTZIZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)CC=C(C)C)O)O |
synonyms |
sanggenon D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





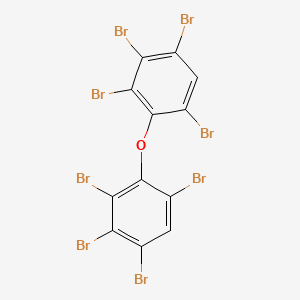
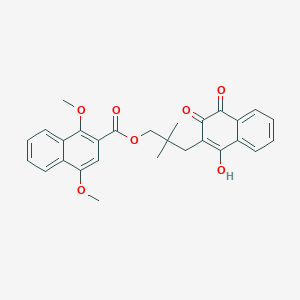

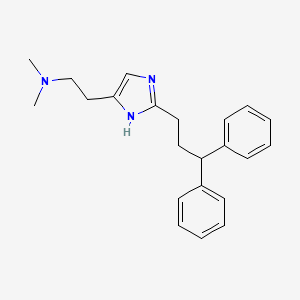
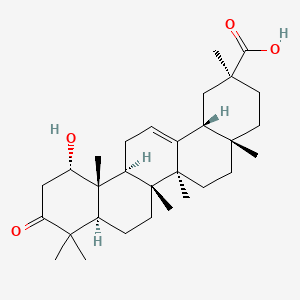
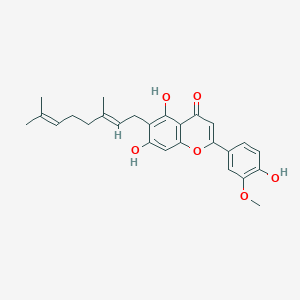
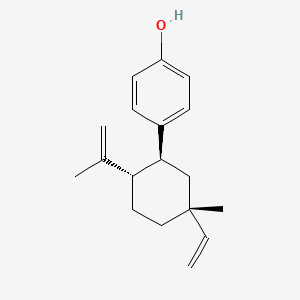


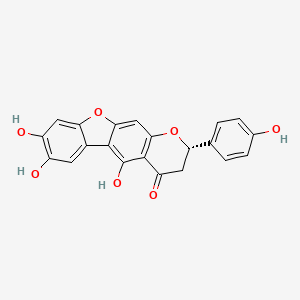
![3-[[(10E,12E,18E,20E)-15-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1252023.png)
